molecular formula C7H7N3 B1395839 3H-Indazol-6-amine CAS No. 408335-40-0

3H-Indazol-6-amine

Cat. No.: B1395839
CAS No.: 408335-40-0
M. Wt: 133.15 g/mol
InChI Key: NDOCOTSYVQOIFG-UHFFFAOYSA-N
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Description

3H-Indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The structure of this compound consists of a fused benzene and pyrazole ring system with an amine group attached to the sixth position of the indazole ring.

Biochemical Analysis

Biochemical Properties

3H-Indazol-6-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan to kynurenine . By inhibiting IDO1, this compound can modulate the immune response and has shown potential in cancer immunotherapy . The interaction between this compound and IDO1 involves binding to the active site of the enzyme, thereby preventing the conversion of tryptophan to kynurenine .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In human colorectal cancer cells (HCT116), this compound exhibited potent anti-proliferative activity, leading to cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways by suppressing the expression of IDO1 protein, which is known to create an immunosuppressive tumor microenvironment . Additionally, this compound affects gene expression by modulating the levels of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly IDO1. By binding to the active site of IDO1, this compound inhibits the enzyme’s activity, leading to a decrease in kynurenine levels and an increase in tryptophan levels . This inhibition results in the modulation of immune responses, as tryptophan depletion and kynurenine accumulation are associated with immune suppression . Furthermore, this compound may also interact with other proteins and enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of IDO1 and prolonged anticancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan catabolism. By inhibiting IDO1, this compound affects the metabolic flux of tryptophan and kynurenine, leading to changes in metabolite levels . The compound may also interact with other enzymes and cofactors involved in these pathways, further influencing metabolic processes . Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported across cell membranes via specific transporters or binding proteins . Once inside the cells, this compound may accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues also determines its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with IDO1 and other biomolecules involved in cell cycle regulation and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indazol-6-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones. Another method includes the reduction of nitroindazoles followed by amination. For instance, the reduction of 3-methyl-6-nitro-1H-indazole followed by methylation steps can yield N,2,3-trimethyl-2H-indazol-6-amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, solvent extraction, and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3H-Indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3H-Indazol-6-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Indazol-6-amine is unique due to its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound in medicinal chemistry and scientific research.

Properties

IUPAC Name

3H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOCOTSYVQOIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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